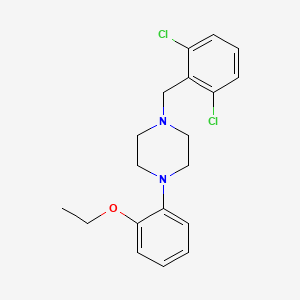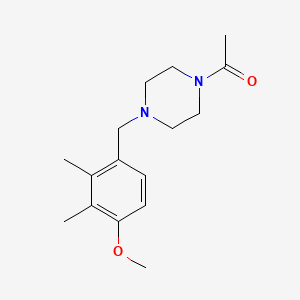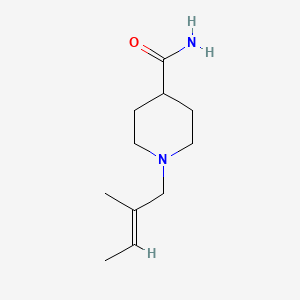![molecular formula C17H25ClN2O2 B3852523 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol
Vue d'ensemble
Description
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a kinase inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol exerts its pharmacological effects by inhibiting several kinases, including BTK, ITK, and TXK. These kinases are involved in the proliferation and survival of cancer cells and immune cells. By inhibiting these kinases, 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol can reduce the proliferation and survival of cancer cells and immune cells, leading to a therapeutic effect.
Biochemical and Physiological Effects:
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells and immune cells, leading to a therapeutic effect. 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol can also modulate the immune response, leading to a reduction in inflammation and autoimmunity. Additionally, 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has also been extensively studied in preclinical models, making it a well-characterized drug candidate. However, 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Further research is needed to elucidate the full range of 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol's pharmacological effects.
Orientations Futures
For 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol research include the development of combination therapies and the exploration of its effects on other kinases and signaling pathways.
Applications De Recherche Scientifique
2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells and immune cells. 2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol has demonstrated efficacy in preclinical models of lymphoma, leukemia, and autoimmune diseases, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c18-17(14-16-4-2-1-3-5-16)15-20-8-6-19(7-9-20)10-12-22-13-11-21/h1-5,14,21H,6-13,15H2/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCCNBLXJNUXGK-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC(=CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C/C(=C/C2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)
![2-{[benzyl(ethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3852465.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)

![5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852494.png)

![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)
![(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol](/img/structure/B3852505.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3852541.png)